N-(4-bromophenyl)-2-{[4-(2-chlorophenyl)-3-cyano-6-hydroxy-5-(thiophen-2-ylcarbonyl)-6-(trifluoromethyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-BROMOPHENYL)-2-{[4-(2-CHLOROPHENYL)-3-CYANO-6-HYDROXY-5-(THIOPHENE-2-CARBONYL)-6-(TRIFLUOROMETHYL)-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETAMIDE: is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features multiple functional groups, including bromophenyl, chlorophenyl, cyano, hydroxy, thiophene-carbonyl, and trifluoromethyl groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMOPHENYL)-2-{[4-(2-CHLOROPHENYL)-3-CYANO-6-HYDROXY-5-(THIOPHENE-2-CARBONYL)-6-(TRIFLUOROMETHYL)-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETAMIDE typically involves multi-step organic synthesis. The process may include:
Formation of the Pyridine Ring: This step involves the cyclization of appropriate precursors to form the tetrahydropyridine ring.
Functional Group Introduction: Subsequent steps introduce the bromophenyl, chlorophenyl, cyano, hydroxy, thiophene-carbonyl, and trifluoromethyl groups through various organic reactions such as halogenation, nitration, and carbonylation.
Final Assembly: The final step involves the coupling of the functionalized pyridine ring with the acetamide moiety.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening, and process optimization to scale up the synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(4-BROMOPHENYL)-2-{[4-(2-CHLOROPHENYL)-3-CYANO-6-HYDROXY-5-(THIOPHENE-2-CARBONYL)-6-(TRIFLUOROMETHYL)-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETAMIDE: can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The cyano group can be reduced to an amine.
Substitution: The bromophenyl and chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the cyano group would yield an amine.
Scientific Research Applications
N-(4-BROMOPHENYL)-2-{[4-(2-CHLOROPHENYL)-3-CYANO-6-HYDROXY-5-(THIOPHENE-2-CARBONYL)-6-(TRIFLUOROMETHYL)-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETAMIDE: has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its diverse functional groups.
Materials Science: Use in the synthesis of advanced materials with specific electronic or optical properties.
Chemical Research: Study of its reactivity and mechanism of action in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-BROMOPHENYL)-2-{[4-(2-CHLOROPHENYL)-3-CYANO-6-HYDROXY-5-(THIOPHENE-2-CARBONYL)-6-(TRIFLUOROMETHYL)-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its application. For example, in medicinal chemistry, it may interact with specific enzymes to inhibit their activity, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-BROMOPHENYL)-2-{[4-(2-CHLOROPHENYL)-3-CYANO-6-HYDROXY-5-(THIOPHENE-2-CARBONYL)-6-(METHYL)-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETAMIDE
- N-(4-BROMOPHENYL)-2-{[4-(2-CHLOROPHENYL)-3-CYANO-6-HYDROXY-5-(THIOPHENE-2-CARBONYL)-6-(ETHYL)-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETAMIDE
Uniqueness
The uniqueness of N-(4-BROMOPHENYL)-2-{[4-(2-CHLOROPHENYL)-3-CYANO-6-HYDROXY-5-(THIOPHENE-2-CARBONYL)-6-(TRIFLUOROMETHYL)-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETAMIDE lies in its combination of functional groups, which provides a unique set of chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C26H18BrClF3N3O3S2 |
---|---|
Molecular Weight |
656.9 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-[[4-(2-chlorophenyl)-5-cyano-2-hydroxy-3-(thiophene-2-carbonyl)-2-(trifluoromethyl)-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C26H18BrClF3N3O3S2/c27-14-7-9-15(10-8-14)33-20(35)13-39-24-17(12-32)21(16-4-1-2-5-18(16)28)22(23(36)19-6-3-11-38-19)25(37,34-24)26(29,30)31/h1-11,21-22,34,37H,13H2,(H,33,35) |
InChI Key |
PRGKSVYNUNGUMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(C(NC(=C2C#N)SCC(=O)NC3=CC=C(C=C3)Br)(C(F)(F)F)O)C(=O)C4=CC=CS4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.